

# 4-bromo-1,3-dimethyl-1H-pyrazole CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-bromo-1,3-dimethyl-1H-pyrazole**

Cat. No.: **B1282026**

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## In-Depth Technical Guide: 4-bromo-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-1,3-dimethyl-1H-pyrazole**, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its potential applications, and provides relevant safety information.

## Core Compound Data

The fundamental properties of **4-bromo-1,3-dimethyl-1H-pyrazole** are summarized below, providing a foundational understanding of this chemical entity.

Property	Value	Reference
CAS Number	5775-82-6	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	175.03 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Liquid	<a href="#">[2]</a>
Density	1.487 g/mL at 25 °C	<a href="#">[2]</a>
Refractive Index	n <sub>20/D</sub> 1.521	<a href="#">[2]</a>
Boiling Point	100 °C at 30 Torr	<a href="#">[3]</a>
SMILES	Cc1nn(C)cc1Br	<a href="#">[2]</a>
InChI Key	UESOBUPUTZLYSGI-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic and Characterization Data

Spectroscopic data is critical for the identification and verification of **4-bromo-1,3-dimethyl-1H-pyrazole**. The following provides an overview of available spectral information.

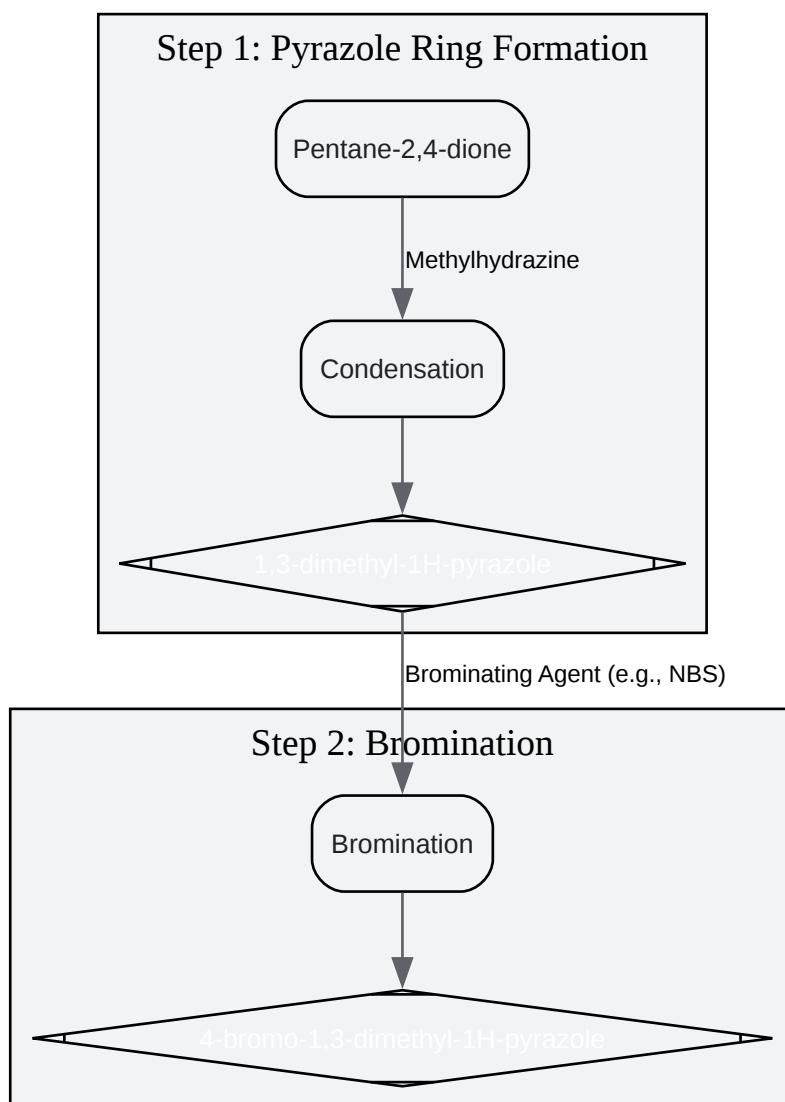
Data Type	Summary of Available Information
<sup>1</sup> H NMR	Spectral data is available and can be accessed through public databases such as PubChem. <a href="#">[1]</a>
<sup>13</sup> C NMR	Spectral data is available and can be accessed through public databases such as PubChem. <a href="#">[1]</a>
Mass Spectrometry (GC-MS)	Mass spectral data is available, with notable peaks at m/z 174 and 176, characteristic of a monobrominated compound. <a href="#">[1]</a>
Infrared (IR) Spectroscopy	While specific IR data for this isomer is not readily available, related compounds like 4-bromo-3,5-dimethylpyrazole-1-methanol have been characterized by IR spectroscopy. <a href="#">[4]</a>

# Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-bromo-1,3-dimethyl-1H-pyrazole** is not extensively documented in publicly available literature, a representative synthesis can be conceptualized based on established methods for pyrazole formation and bromination. A common approach involves the cyclocondensation of a  $\beta$ -dicarbonyl compound with a hydrazine, followed by bromination.

## Representative Synthetic Workflow

Below is a diagram illustrating a plausible synthetic route.



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A plausible two-step synthesis of **4-bromo-1,3-dimethyl-1H-pyrazole**.

## General Experimental Protocol (Hypothetical)

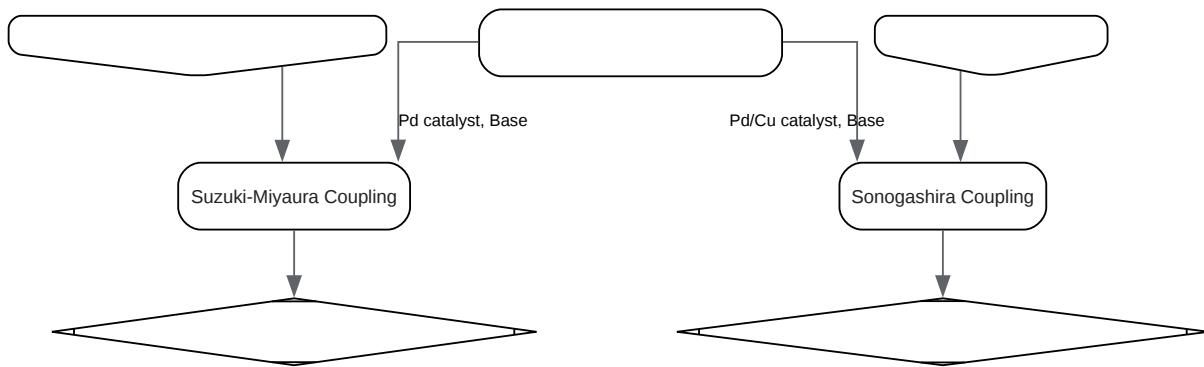
- Synthesis of 1,3-dimethyl-1H-pyrazole:
  - To a solution of pentane-2,4-dione in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine dropwise at a controlled temperature.
  - The reaction mixture is then typically heated under reflux for several hours to ensure complete cyclization.
  - Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by distillation, to yield 1,3-dimethyl-1H-pyrazole.
- Bromination to **4-bromo-1,3-dimethyl-1H-pyrazole**:
  - The 1,3-dimethyl-1H-pyrazole is dissolved in a chlorinated solvent such as dichloromethane or chloroform.
  - An equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise to the solution. The reaction is often carried out at room temperature.
  - The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
  - After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
  - The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to give the crude **4-bromo-1,3-dimethyl-1H-pyrazole**.
  - Final purification is typically achieved by column chromatography or distillation under reduced pressure.

## Chemical Reactivity and Applications

The bromine atom at the 4-position of the pyrazole ring makes this compound a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.

## Cross-Coupling Reactions

4-bromopyrazoles are known to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C4 position, enabling the synthesis of a diverse library of substituted pyrazoles for drug discovery and materials science.



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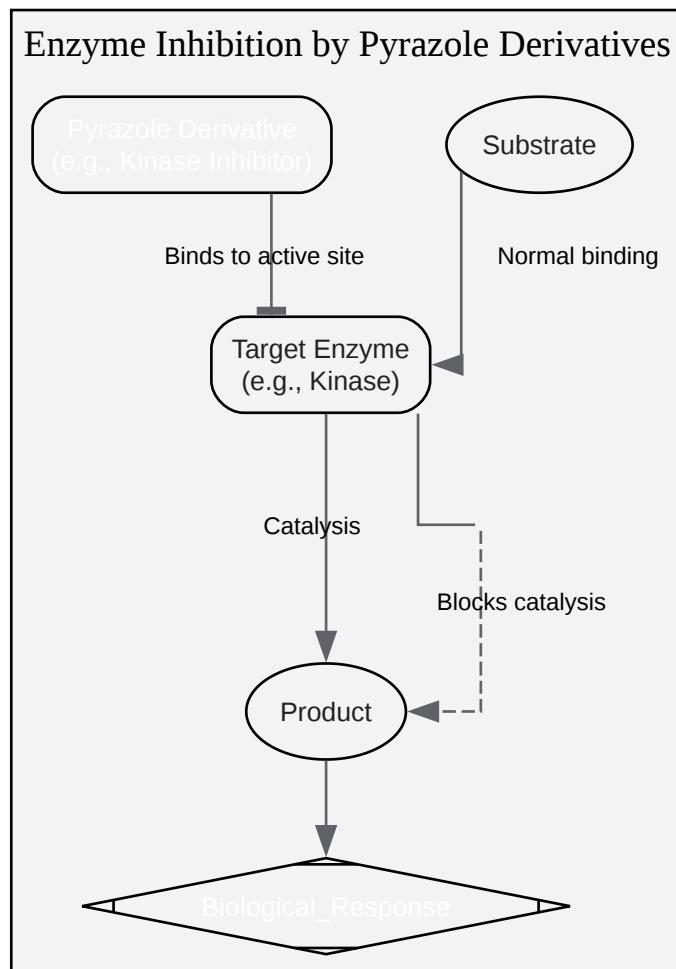
Utility of **4-bromo-1,3-dimethyl-1H-pyrazole** in cross-coupling reactions.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and interaction with signaling pathways for **4-bromo-1,3-dimethyl-1H-pyrazole**. However, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Many of these activities are attributed to their ability to act as enzyme inhibitors. For instance, some pyrazole-containing compounds are known inhibitors of enzymes like cyclooxygenase (COX) and various kinases.

## General Role of Pyrazole Derivatives as Enzyme Inhibitors

The diagram below illustrates the general mechanism by which pyrazole-containing molecules can modulate cellular signaling.



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General mechanism of enzyme inhibition by pyrazole-based compounds.

## Safety Information

Based on available data, **4-bromo-1,3-dimethyl-1H-pyrazole** is classified with the following hazards:

GHS Classification	Hazard Statements	Precautionary Statements
Skin Irritant (Category 2)	H315: Causes skin irritation	P280, P302+P352
Serious Eye Damage (Category 1)	H318: Causes serious eye damage	P280, P305+P351+P338+P310
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation	H335: May cause respiratory irritation	P261, P304+P340

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This technical guide serves as a foundational resource for professionals working with **4-bromo-1,3-dimethyl-1H-pyrazole**. While specific biological data for this compound is limited, its structural features suggest it is a valuable building block for the synthesis of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical and pharmacological properties.

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## References

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- To cite this document: BenchChem. [4-bromo-1,3-dimethyl-1H-pyrazole CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282026#4-bromo-1-3-dimethyl-1h-pyrazole-cas-number-and-molecular-weight>]

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